Home > Products > Screening Compounds P13297 > 8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione
8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione -

8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione

Catalog Number: EVT-5945562
CAS Number:
Molecular Formula: C11H18N6O2
Molecular Weight: 266.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. CH-13584 (1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]) [, , ]

  • Compound Description: CH-13584 is a novel xanthine derivative synthesized to develop a safe and effective treatment for pulmonary disorders, especially cough. It exhibits potent antitussive activity in animal models, surpassing the efficacy of reference compounds in some cases. Additionally, it demonstrates mucociliary clearance enhancement at lower doses than bromhexine. Unlike theophylline, CH-13584 displays a distinct pharmacological profile, lacking interactions with adenosine A1 receptors, weaker inhibition of cyclic nucleotide phosphodiesterase, and minimal cardiovascular and behavioral side effects [, ]. Notably, CH-13584's antitussive effect is antagonized by opioid antagonists like naloxone, suggesting involvement of opioid mechanisms, although it does not bind directly to opioid receptors [].

2. (dl)-3,7-Dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione [, ]

  • Compound Description: This compound is a synthetic theophylline derivative studied for its clinical activity in treating Exercise-Induced Asthma (EIA). While it demonstrates bronchodilatory effects comparable to theophylline, it exhibits a more favorable side effect profile [, ].

3. Linagliptin ((R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) [, , , , ]

  • Compound Description: Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for treating type 2 diabetes. Its long duration of action distinguishes it from other DPP-4 inhibitors [, ]. Linagliptin effectively improves glycemic control in diabetic animal models by increasing active GLP-1 levels, highlighting its potential as a once-daily treatment option []. Studies on its metabolism in humans reveal that it primarily undergoes fecal excretion, with unchanged linagliptin being the predominant form in various matrices []. Additionally, a simple and efficient method for preparing high-purity Linagliptin has been described [].

4. 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones []

  • Compound Description: This class of compounds exhibits potent inhibitory activity against sirtuins (SIRT1-7), particularly SIRT1, SIRT2, SIRT3, and SIRT5. These inhibitors occupy the acetyl-lysine binding site of sirtuins, primarily through hydrophobic interactions. Notably, they demonstrate competitive inhibition with respect to the acetyl substrate and mixed-type inhibition with respect to NAD+ [].

5. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) []

  • Compound Description: This theophylline derivative, along with its 8-alkylamino substituted derivative (specifically the 8-(2-morpholin-4-yl-ethylamino) analogue), displays significant prophylactic antiarrhythmic activity [].

6. 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione [, ]

  • Compound Description: This compound has been identified as a new chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase. It effectively suppresses both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase without exhibiting significant cytotoxicity [, ].

7. 1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives []

  • Compound Description: These compounds were designed and synthesized as potential antiasthmatic agents by targeting phosphodiesterase 3 (PDE3). They demonstrated significant pulmonary vasodilator activity in comparison to Cilostazol, with the derivative 7-(2-{4-[1-(3,4-dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8) exhibiting the highest activity within the series [].

8. 7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione []

  • Compound Description: This compound is a theophylline derivative where the theophylline moiety exhibits a planar conformation. The 7-aminohydroxyalkyl substituent's conformation is potentially influenced by an intramolecular O-H...N hydrogen bond. The overall structure is stabilized by intermolecular N-H...O hydrogen bonds [].

9. Propentofylline (3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione) [, ]

  • Compound Description: Propentofylline is a xanthine derivative found to improve learning and memory in rodent models. It demonstrates efficacy in enhancing the impaired learning ability of aged spontaneously hypertensive rats and ameliorates memory deficits induced by the protein synthesis inhibitor cycloheximide in mice [].

10. 8-(3-Butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione []

  • Compound Description: This caffeine derivative has a non-planar configuration despite its planar individual moieties. This characteristic non-planarity is confirmed by both crystallographic studies and molecular mechanics calculations [].

11. 8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione []

  • Compound Description: This compound effectively inhibits myeloperoxidase (MPO), trapping the enzyme in its compound II state [].

12. 1H-Purine-2,6-dione,7-[(4-fluorophenyl)methyl]-3,7-dihydro-3-methyl-8-nitro (DDRI-9) []

  • Compound Description: This compound acts as a novel DNA damage response (DDR) inhibitor, blocking mitotic progression and enhancing the cytotoxic effects of anticancer drugs like etoposide and ionizing radiation [].

13. 8-[3-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 66) []

  • Compound Description: Compound 66 is a potent and selective antagonist of the A2B adenosine receptor with a Ki of 9.4 nM. Notably, it exhibits remarkable selectivity over other adenosine receptor subtypes (A1, A2A, and A3), making it a promising candidate for investigating the physiological role of A2B receptors and potentially treating related diseases like asthma and diabetes [].

14. 8-(3-Hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (Compound 80) []

  • Compound Description: This pyrazole-xanthine derivative demonstrates very high affinity for the A2B adenosine receptor (Ki = 4.0 nM) and good selectivity over other adenosine receptor subtypes, highlighting its potential as a pharmacological tool for studying A2B receptor function [].

15. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) []

  • Compound Description: ASP5854 is a novel, potent, and orally active dual antagonist for both adenosine A1 and A2A receptors. Its dual antagonism contributes to its efficacy in improving motor impairments, exhibiting neuroprotective effects through A2A receptor antagonism, and enhancing cognitive function via A1 receptor antagonism [].

16. (E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002) [, , , , ]

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist, demonstrating antiparkinsonian properties in animal models. It shows preferential distribution to the striatum, where it modulates the activity of striatopallidal enkephalin-containing neurons [, , ]. Further research suggests that KW-6002's blockade of postsynaptic A2A receptors in striatopallidal neurons may potentiate the reinforcing effects of substances like THC [].

17. 2-Butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine (ST1535) []

  • Compound Description: ST1535 is an adenosine A2A receptor antagonist that exhibits higher affinity for typical A2A binding sites found in the striatum compared to atypical sites found in the hippocampus [].

18. R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492) []

  • Compound Description: MKS-492 is a potent inhibitor of type III cyclic nucleotide phosphodiesterase, demonstrating significant anti-inflammatory and bronchodilatory effects in animal models of asthma. It effectively inhibits antigen-induced bronchoconstriction, airway eosinophilia, and mediator release, surpassing the efficacy of aminophylline in several aspects [].

19. 7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051) []

  • Compound Description: WY-49051 represents a novel class of xanthinyl-substituted piperidinyl derivatives exhibiting potent antihistamine (H1-antagonist) activity. Its key advantages include oral activity, long duration of action, and a favorable central nervous system profile, distinguishing it from earlier polycyclic piperazinyl imide-based serotonergic agents [].

20. 1-Methyl-3-isobutyl-8-[2-ethyl-1-(4-diphenylmethylpiperazinyl)]-3,7-dihydro(1H)purine-2,6-dione (S 9795) []

  • Compound Description: S 9795, a new xanthine derivative, exhibits antiasthmatic properties. It inhibits glucose-induced insulin release, possibly by blocking glucose-stimulated calcium influx into pancreatic beta cells [].

Properties

Product Name

8-hydrazino-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione

IUPAC Name

8-hydrazinyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Molecular Formula

C11H18N6O2

Molecular Weight

266.30 g/mol

InChI

InChI=1S/C11H18N6O2/c1-6(2)4-5-17-7-8(13-10(17)15-12)16(3)11(19)14-9(7)18/h6H,4-5,12H2,1-3H3,(H,13,15)(H,14,18,19)

InChI Key

GYUYKHAUFDYSQX-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=C(N=C1NN)N(C(=O)NC2=O)C

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN)N(C(=O)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.